N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16BrN3O3 and its molecular weight is 426.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazine moiety and aromatic rings. This structural complexity suggests potential biological activity, particularly in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of the compound is C18H16BrN3O2. The presence of bromine and the acetamide functional group may influence its interaction with biological targets, enhancing its pharmacological properties.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors. The pyridazine ring may play a crucial role in mediating these interactions, potentially affecting pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridazine have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties. A comparative analysis of antiproliferative effects can be summarized as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | TBD |
FNA (Control) | HepG2 | 1.30 |
SAHA (Control) | HepG2 | 17.25 |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
Apoptosis Induction
Flow cytometry studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example, FNA has been reported to increase apoptosis rates significantly in HepG2 cells, indicating that similar mechanisms might be at play for the compound .
Case Studies and Research Findings
Case Study 1: Antiproliferative Effects on Cancer Cell Lines
In a study examining various pyridazine derivatives, significant antiproliferative activity was noted across multiple cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Enzymatic Assays
Enzymatic assays targeting histone deacetylases (HDACs) revealed that certain pyridazine derivatives exhibit selective inhibition. This suggests that this compound could be explored further for its potential as an HDAC inhibitor.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c1-13(25)14-4-3-7-17(11-14)22-19(26)12-24-20(27)9-8-18(23-24)15-5-2-6-16(21)10-15/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLFDJQJKKAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.